molecular formula C11H15NO2 B14321309 2-Methyl-5-(morpholin-4-yl)phenol CAS No. 103855-89-6

2-Methyl-5-(morpholin-4-yl)phenol

Cat. No.: B14321309
CAS No.: 103855-89-6
M. Wt: 193.24 g/mol
InChI Key: INRHWWZVVFTCAY-UHFFFAOYSA-N
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Description

2-Methyl-5-(morpholin-4-yl)phenol is an organic compound that features a phenol group substituted with a methyl group and a morpholine ring. This compound is of interest due to its unique chemical structure, which combines the properties of phenols and morpholines, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(morpholin-4-yl)phenol typically involves the reaction of salicylaldehyde with substituted acrylonitriles . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product. The process may involve refluxing the mixture for a specific period to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(morpholin-4-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

2-Methyl-5-(morpholin-4-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(morpholin-4-yl)phenol involves its interaction with specific molecular targets. For instance, it may act as an irreversible tyrosine-kinase inhibitor, affecting pathways involving HER-2, EGFR, and ErbB-4 . This inhibition can lead to the disruption of cell signaling pathways, ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholin-4-yl-phenylamine
  • 2-Methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone
  • 2-(4′-Morpholin-4″-yl-5 H -chromeno [2,3- d ]pyrimidin-2′-yl)phenol

Uniqueness

2-Methyl-5-(morpholin-4-yl)phenol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

103855-89-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-methyl-5-morpholin-4-ylphenol

InChI

InChI=1S/C11H15NO2/c1-9-2-3-10(8-11(9)13)12-4-6-14-7-5-12/h2-3,8,13H,4-7H2,1H3

InChI Key

INRHWWZVVFTCAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCOCC2)O

Origin of Product

United States

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